Egfr-IN-87
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-87: is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It exhibits significant anticancer activity by inhibiting various EGFR mutations, including EGFR_d746-750, EGFR_L858R/T790M, and EGFR_WT in A431 cells . This compound is primarily used in cancer research due to its ability to target and inhibit EGFR, a key player in the development and progression of various cancers.
準備方法
The synthesis of Egfr-IN-87 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product . Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
化学反応の分析
Egfr-IN-87 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Egfr-IN-87 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of EGFR inhibition on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with EGFR mutations, such as non-small cell lung cancer (NSCLC).
作用機序
Egfr-IN-87 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins and ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the EGFR signaling pathway, which plays a crucial role in cell growth, survival, and differentiation.
類似化合物との比較
Egfr-IN-87 is unique in its ability to inhibit multiple EGFR mutations with high potency. Similar compounds include:
Gefitinib: An EGFR inhibitor used for the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with similar applications in cancer therapy.
Osimertinib: A third-generation EGFR inhibitor that targets T790M mutation in NSCLC.
Compared to these compounds, this compound exhibits higher potency and broader activity against various EGFR mutations, making it a valuable tool in cancer research and drug development.
特性
分子式 |
C28H33N7O2 |
---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(3-methylindol-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-21-16-22(25(37-6)17-24(21)34(5)15-14-33(3)4)31-28-29-13-12-26(32-28)35-18-19(2)20-10-8-9-11-23(20)35/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) |
InChIキー |
BFXOPDPBDZUCFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。